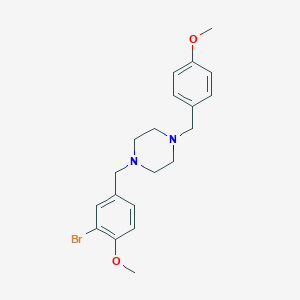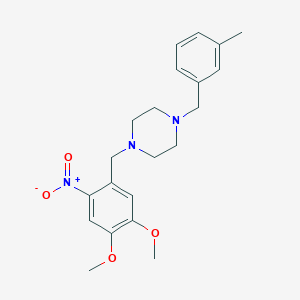![molecular formula C20H23F3N2 B442366 1-[(2-Methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B442366.png)
1-[(2-Methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) involved the synthesis of novel derivatives of piperazine, focusing on their antidepressant and antianxiety activities in mice. This research highlights the potential of piperazine derivatives in pharmacological applications (J. Kumar et al., 2017).
Anticonvulsant and Antimicrobial Activities
Aytemir et al. (2004) synthesized piperazine derivatives to evaluate their anticonvulsant and antimicrobial activities. This study demonstrates the broad range of potential applications for these compounds in addressing neurological and infectious diseases (M. Aytemir et al., 2004).
Inhibitors of Soluble Epoxide Hydrolase
Thalji et al. (2013) identified piperazine-4-carboxamide inhibitors of soluble epoxide hydrolase, a key enzyme in various disease models. This discovery provides a basis for the development of new therapeutic agents (R. Thalji et al., 2013).
Synthesis as Antioxidants
Prabawati (2016) conducted research on synthesizing piperazine derivatives for antioxidant applications. The study showed the potential of these compounds as effective antioxidants (S. Y. Prabawati, 2016).
Herbicidal Applications
Li et al. (2005) focused on the synthesis of novel herbicidal piperazine-2,6-diones, indicating the potential use of these compounds in agricultural settings (Bin Li et al., 2005).
Insecticides Based on Serotonergic Ligands
Cai et al. (2010) designed and synthesized novel insecticides based on piperazine derivatives, highlighting the role of these compounds in developing new insecticidal agents with unique modes of action (M. Cai et al., 2010).
Bioactivities of Mannich Bases with Piperazines
Gul et al. (2019) synthesized new Mannich bases with piperazines and evaluated their cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. This study presents the medical applications of these compounds in cancer treatment and enzyme inhibition (H. Gul et al., 2019).
Herbicides and Plant Growth Regulators
Stoilkova et al. (2014) synthesized piperazines evaluated as potential herbicides and plant growth regulators, showcasing the utility of these compounds in agriculture (G. Stoilkova et al., 2014).
properties
Molecular Formula |
C20H23F3N2 |
|---|---|
Molecular Weight |
348.4g/mol |
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C20H23F3N2/c1-16-6-2-3-7-17(16)14-24-10-12-25(13-11-24)15-18-8-4-5-9-19(18)20(21,22)23/h2-9H,10-15H2,1H3 |
InChI Key |
NTJSXLFPKFFCFG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





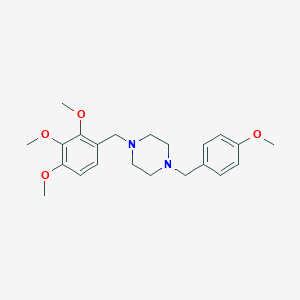
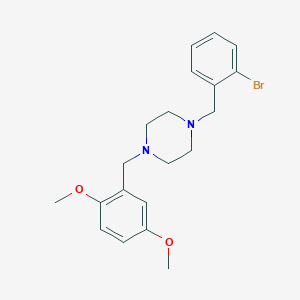

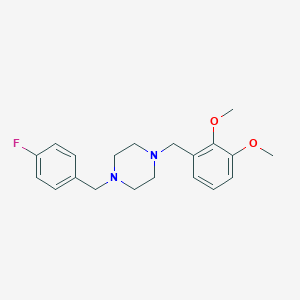

![1-(2-Fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B442294.png)
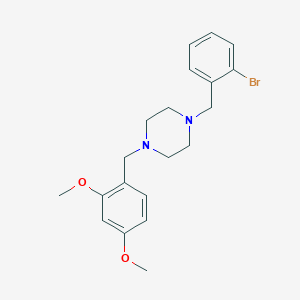
![1-(3-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442298.png)
![9,9-dimethyl-6-(3-propoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B442299.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B442302.png)
